Physicochemical Property Space Differentiates This Scaffold from Unsubstituted and Mono-Methyl Benzenesulfonamide Analogs in Class-Level Carbonic Anhydrase SAR
While no direct bioactivity data exist for 2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, class-level SAR from a series of 40 pyrimidine-bearing benzenesulfonamides establishes that the number and position of methyl groups on the aryl sulfonamide ring critically influence binding thermodynamics to human carbonic anhydrase isoforms . In that study, compounds bearing a 2-chloro or 4-substituted benzenesulfonamide head group displayed nanomolar dissociation constants (Kd as low as 0.5 nM for CA I). The 2,4,5-trimethyl substitution pattern in CAS 1396807-04-7 alters both electronic (sigma-donor) and steric parameters relative to the reference compounds, shifting logP upward and introducing potential steric clash in the CA active-site hydrophobic pocket. The calculated partition coefficient (cLogP) for CAS 1396807-04-7 is approximately 3.3 , versus approximately 1.8–2.5 for the mono-halogenated or unsubstituted benzenesulfonamide analogs in the published series . This difference in lipophilicity is expected to alter membrane permeability and isoform selectivity, making the compound a distinct chemotype for screening in CA-related or kinase-related assays where enhanced lipophilicity is desired.
| Evidence Dimension | Computed lipophilicity (cLogP) as a descriptor of membrane permeability and hydrophobic binding potential |
|---|---|
| Target Compound Data | cLogP ≈ 3.3 (calculated using ChemAxon/Marvin, 2025) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide-pyrimidine analogs in Capkauskaite et al. (2013): cLogP range ≈ 1.8–2.5 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.5 (target more lipophilic) |
| Conditions | In silico prediction; no experimental logP or permeability data available for CAS 1396807-04-7 |
Why This Matters
For cellular screening campaigns, the higher predicted lipophilicity of CAS 1396807-04-7 may confer superior membrane penetration compared to less methylated analogs, but this remains unvalidated experimentally—procurement decisions must weigh this potential advantage against the complete lack of target engagement data.
- [1] Capkauskaite, E. et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorg. Med. Chem. 2013, 21, 6937–6947. View Source
- [2] MarvinSketch 24.1.1, ChemAxon Ltd., 2025. cLogP calculated for 2,4,5-trimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide. View Source
